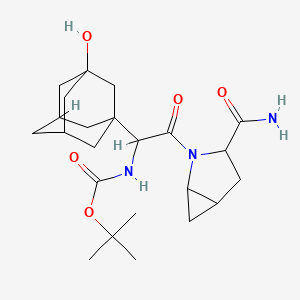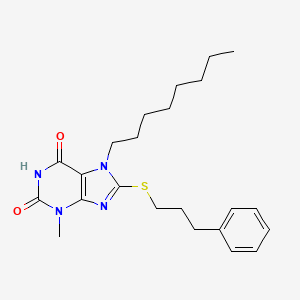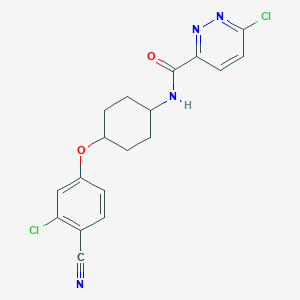
Saxagliptin Intermediate 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Saxagliptin Intermediate 6 is a crucial compound in the synthesis of saxagliptin, a dipeptidyl peptidase IV inhibitor used in the treatment of type 2 diabetes mellitus. This compound plays a vital role in the multi-step synthesis process, ensuring the production of the final active pharmaceutical ingredient.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Saxagliptin Intermediate 6 typically involves the reductive amination of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. This process can be catalyzed by phenylalanine dehydrogenase, which is often used in biocatalysis . The reaction conditions include the use of ammonium formate and polyethyleneimine to clarify the bacteria homogenate, followed by ultrafiltration to concentrate the enzyme solution .
Industrial Production Methods
On an industrial scale, the preparation of this compound involves high-density fermentation of recombinant Escherichia coli expressing phenylalanine dehydrogenase and formate dehydrogenase. The optimized conditions for enzyme-catalyzed reactions ensure a high conversion rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
Saxagliptin Intermediate 6 undergoes several types of chemical reactions, including:
Reductive Amination: The primary reaction used in its synthesis.
Oxidation and Reduction: These reactions are involved in the preparation of the intermediate from precursor compounds.
Common Reagents and Conditions
Reductive Amination: Phenylalanine dehydrogenase, ammonium formate, polyethyleneimine.
Oxidation: Sulfuric acid, nitric acid.
Reduction: Sodium diethyl malonate, hydroxylamine hydrochloride.
Major Products Formed
The major product formed from these reactions is (S)-N-Boc-3-hydroxyadamantylglycine, which is a key intermediate in the synthesis of saxagliptin .
Aplicaciones Científicas De Investigación
Saxagliptin Intermediate 6 has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of saxagliptin, a drug for type 2 diabetes mellitus.
Biology: The intermediate is studied for its role in enzyme-catalyzed reactions and biocatalysis.
Industry: The industrial production of saxagliptin relies on the efficient synthesis of this intermediate.
Mecanismo De Acción
Saxagliptin Intermediate 6 itself does not have a direct mechanism of action, but it is crucial in the synthesis of saxagliptin. Saxagliptin works by inhibiting dipeptidyl peptidase IV, an enzyme that degrades incretin hormones. By inhibiting this enzyme, saxagliptin increases the levels of active incretin hormones, which help regulate blood glucose levels .
Comparación Con Compuestos Similares
Similar Compounds
Vildagliptin: Another dipeptidyl peptidase IV inhibitor with a shorter dissociation half-life compared to saxagliptin.
Sitagliptin: A dipeptidyl peptidase IV inhibitor with rapid dissociation from the enzyme.
Uniqueness
Saxagliptin Intermediate 6 is unique due to its role in the synthesis of saxagliptin, which has a prolonged dissociation from dipeptidyl peptidase IV, leading to sustained inhibition of the enzyme . This property makes saxagliptin effective in maintaining blood glucose levels over a longer period compared to other inhibitors .
Propiedades
Fórmula molecular |
C23H35N3O5 |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(3-carbamoyl-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxy-1-adamantyl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C23H35N3O5/c1-21(2,3)31-20(29)25-17(19(28)26-15-5-14(15)6-16(26)18(24)27)22-7-12-4-13(8-22)10-23(30,9-12)11-22/h12-17,30H,4-11H2,1-3H3,(H2,24,27)(H,25,29) |
Clave InChI |
QIAUZMKUAYNKKY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C(=O)N1C2CC2CC1C(=O)N)C34CC5CC(C3)CC(C5)(C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-Benzothiazol-2-yl)-1-(2,5-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106227.png)
![2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)acetamide](/img/structure/B14106228.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(furan-2-ylmethyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14106229.png)
![3-hexyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106244.png)
![3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14106262.png)
![9-(4-butylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106263.png)
![N-(4-bromobenzyl)-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B14106267.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106275.png)
![N-(3,4-dimethylphenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14106278.png)

![8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14106293.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106301.png)
![methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14106302.png)

